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molecular formula C7H3Cl2N3O5 B076471 2,4-Dichloro-3,5-dinitrobenzamide CAS No. 13550-88-4

2,4-Dichloro-3,5-dinitrobenzamide

Cat. No. B076471
M. Wt: 280.02 g/mol
InChI Key: UBMOQSTZFCSCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04091011

Procedure details

A mixture of 66.0 gm. (0.235 mole) of 2,4-dichloro-3,5-dinitrobenzamide and 140 ml. of phosphorus oxychloride is heated at reflux for 1 hour. The solution is cooled to room temperature. The excess phosphorus oxychloride is distilled off in vacuo. The solid residue is triturated with ice-water and filtered. There is obtained 54.0 g. (88%) of a tan solid melting at 139°-141°.
Quantity
0.235 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tan solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([Cl:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4]([NH2:6])=O.P(Cl)(Cl)(Cl)=O>>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([Cl:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4]#[N:6]

Inputs

Step One
Name
Quantity
0.235 mol
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
tan solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 66.0 gm
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The excess phosphorus oxychloride is distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue is triturated with ice-water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
There is obtained 54.0 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(C#N)C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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